molecular formula C19H23N5O3 B5363671 5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine

5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine

Cat. No. B5363671
M. Wt: 369.4 g/mol
InChI Key: GWPYQMOUJFQVBY-UHFFFAOYSA-N
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Description

5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine, also known as Compound X, is a novel chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.

Mechanism of Action

The mechanism of action of 5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine X involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth, neuronal damage, and inflammation. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that promote the invasion and metastasis of cancer cells. Additionally, this compound X can activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound X has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine X for lab experiments is its high potency and selectivity for specific targets. Additionally, this compound has low toxicity and can be easily synthesized in the laboratory. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine X. One potential area of research is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound X in other disease models, such as Alzheimer's disease and multiple sclerosis. Finally, the development of analogs and derivatives of this compound X may lead to the discovery of even more potent and selective compounds for use in the clinic.

Synthesis Methods

The synthesis of 5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine X involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-amino-2-phenylpyrimidine, which is then reacted with 1,8-dioxaspiro[5.6]dodecan-4-one to form the spirocyclic intermediate. This intermediate is then treated with hydrazine hydrate to yield this compound X.

Scientific Research Applications

5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine X has been extensively studied for its potential therapeutic applications. In cancer research, this compound has shown promising results as a potent inhibitor of tumor growth and metastasis. In neuroprotection studies, this compound X has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. Additionally, this compound has demonstrated anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(2-anilinopyrimidin-5-yl)-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-17(24-7-9-27-19(13-24)12-20-6-8-26-14-19)15-10-21-18(22-11-15)23-16-4-2-1-3-5-16/h1-5,10-11,20H,6-9,12-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPYQMOUJFQVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)CN(CCO2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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